5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine
Overview
Description
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of nitrogen atoms within the rings contributes to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine can be achieved through various methods. One notable approach involves the one-pot condensation reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and aromatic aldehydes. This reaction is typically carried out at 100°C under solvent-free conditions, utilizing a vinylogous anomeric-based oxidation mechanism .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metal-organic frameworks (MOFs) as catalysts. For instance, MIL-125(Ti)-N(CH2PO3H2)2 has been employed as a mesoporous catalyst to facilitate the synthesis of this compound with high yield and short reaction time .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of acids or bases.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, certain derivatives act as selective inhibitors of receptor tyrosine kinases like Axl, which play a role in cancer cell proliferation and survival. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways .
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features but different biological activities.
Tetrahydropyrido[3,4-d]pyrimidine: Shares the tetrahydropyrido core but differs in the position of the nitrogen atoms within the rings.
Uniqueness: 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine is unique due to its specific arrangement of nitrogen atoms and its ability to undergo a variety of chemical reactions. Its derivatives have shown selective inhibition of specific enzymes, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-6-4-8-5-10-7(6)9-3-1/h4-5H,1-3H2,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYBOAKGTWOIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN=C2NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600390 | |
Record name | 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-80-2 | |
Record name | 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30600390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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